molecular formula C17H17ClN2O3 B12492698 2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide

2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide

Cat. No.: B12492698
M. Wt: 332.8 g/mol
InChI Key: CHTFTULYBOLBCA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 4-methoxyphenylacetic acid, followed by the reaction with ethylenediamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-hydroxy-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide.

    Reduction: Formation of 2-chloro-N-(2-{[(4-methoxyphenyl)methanol]amino}ethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-{[(4-sulfamoylphenyl)carbonyl]amino}ethyl)benzamide: Similar structure with a sulfonamide group instead of a methoxy group.

    2-chloro-N-(4-methoxyphenyl)nicotinamide: Similar structure with a nicotinamide group instead of a benzamide group.

Uniqueness

2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-N-[2-[(4-methoxybenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-23-13-8-6-12(7-9-13)16(21)19-10-11-20-17(22)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)

InChI Key

CHTFTULYBOLBCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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